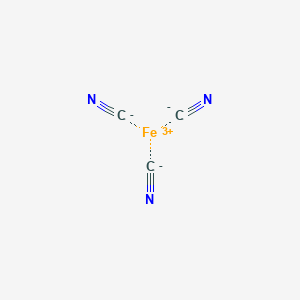

Ferric cyanide

Description

Properties

CAS No. |

5683-74-9 |

|---|---|

Molecular Formula |

C3FeN3 |

Molecular Weight |

133.9 g/mol |

IUPAC Name |

iron(3+);tricyanide |

InChI |

InChI=1S/3CN.Fe/c3*1-2;/q3*-1;+3 |

InChI Key |

XYZXOFUXTBSQQI-UHFFFAOYSA-N |

SMILES |

[C-]#N.[C-]#N.[C-]#N.[Fe+3] |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[Fe+3] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of Potassium Ferricyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of potassium ferricyanide (K₃[Fe(CN)₆]), a vital reagent in various scientific and industrial applications. This document details the underlying chemistry, experimental protocols, and quantitative data associated with the synthesis and purification of this compound.

Introduction

Potassium ferricyanide, also known as red prussiate of potash, is a coordination compound with a central iron atom in the +3 oxidation state. It is widely utilized as an oxidizing agent in organic synthesis, in blueprinting and photography, and as a reagent for the detection of ferrous ions. In a laboratory setting, a reliable and well-characterized supply of potassium ferricyanide is crucial for reproducible experimental outcomes. This guide outlines a common and effective method for its preparation through the oxidation of potassium ferrocyanide.

Synthesis Pathway and Stoichiometry

The most prevalent laboratory method for the synthesis of potassium ferricyanide involves the oxidation of potassium ferrocyanide (K₄[Fe(CN)₆]) with a strong oxidizing agent, typically chlorine gas (Cl₂). The reaction proceeds via the following balanced chemical equation:

2 K₄[Fe(CN)₆] + Cl₂ → 2 K₃[Fe(CN)₆] + 2 KCl [1][2]

This redox reaction involves the oxidation of the iron center from Fe(II) in ferrocyanide to Fe(III) in ferricyanide, with the concurrent reduction of chlorine to chloride ions.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and properties of potassium ferricyanide.

Table 1: Reactant and Product Molar Masses

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| Potassium Ferrocyanide Trihydrate | K₄[Fe(CN)₆]·3H₂O | 422.39 |

| Chlorine Gas | Cl₂ | 70.90 |

| Potassium Ferricyanide | K₃[Fe(CN)₆] | 329.24 |

| Potassium Chloride | KCl | 74.55 |

Table 2: Solubility of Potassium Ferricyanide in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 33 |

| 20 | 46.4 |

| 100 | 77.5 |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis and subsequent purification of potassium ferricyanide in a laboratory setting.

Synthesis of Crude Potassium Ferricyanide

Materials:

-

Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

-

Chlorine gas (Cl₂)

-

Distilled water

-

Ferric chloride (FeCl₃) solution (for testing)

Equipment:

-

Large beaker or flask

-

Gas dispersion tube (sparger)

-

Stir plate and magnetic stir bar

-

Fume hood

-

Apparatus for generating chlorine gas (e.g., from HCl and MnO₂ or a cylinder with a regulator)

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

Dissolution: In a large beaker, dissolve 100 g of potassium ferrocyanide trihydrate in 1000 mL of distilled water with stirring. A pale yellow solution will be formed.

-

Reaction Setup: Place the beaker in a fume hood and position a gas dispersion tube into the solution, ensuring it reaches near the bottom of the beaker.

-

Chlorination: While stirring the solution, slowly bubble chlorine gas through the gas dispersion tube. The solution will gradually darken, transitioning from yellow to a deep red color. It is advisable to maintain the solution at a warm, but not hot, temperature to facilitate the reaction.

-

Monitoring Reaction Completion: Periodically, take a small sample of the reaction mixture and add a few drops of ferric chloride solution. The absence of a blue precipitate (Prussian blue) indicates that all the potassium ferrocyanide has been oxidized. The solution should impart a brownish tint to the ferric chloride solution upon completion.

-

Isolation of Crude Product: Once the reaction is complete, cease the chlorine gas flow. Concentrate the solution by evaporating it to approximately one-third of its original volume.

-

Crystallization: Allow the concentrated solution to cool to room temperature to induce crystallization of the potassium ferricyanide.

-

Filtration: Collect the red crystals by vacuum filtration using a Büchner funnel. The mother liquor can be further concentrated to yield a second crop of crystals.

Purification by Recrystallization

Materials:

-

Crude potassium ferricyanide

-

Distilled water

Equipment:

-

Beaker

-

Hot plate

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve the crude potassium ferricyanide crystals in approximately three parts of hot distilled water (e.g., 300 mL of water for 100 g of crude product). Gentle heating may be required to achieve complete dissolution.

-

Hot Filtration (Optional): If the solution contains insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold distilled water. Dry the crystals in a desiccator or at a low temperature in a drying oven.

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of potassium ferricyanide.

Caption: Workflow for the synthesis and purification of potassium ferricyanide.

Safety Considerations

-

Chlorine Gas: Chlorine gas is highly toxic and corrosive. All manipulations involving chlorine gas must be performed in a well-ventilated fume hood.

-

Cyanide Compounds: While potassium ferricyanide itself has low toxicity, it can release highly toxic hydrogen cyanide gas if mixed with strong acids.[1] Avoid contact with acids.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling chemicals.

This guide provides a robust framework for the successful synthesis and purification of potassium ferricyanide for laboratory use. Adherence to these protocols and safety precautions will ensure a high-quality product suitable for a wide range of research and development applications.

References

An In-Depth Technical Guide on the Redox Potential of Ferricyanide vs. Ferrocyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ferricyanide/ferrocyanide redox couple ([Fe(CN)₆]³⁻/[Fe(CN)₆]⁴⁻) is a cornerstone of electrochemical studies due to its well-behaved, reversible one-electron transfer. This technical guide provides a comprehensive overview of the fundamental principles governing its redox potential. It delves into the quantitative effects of various physicochemical parameters, details established experimental protocols for accurate measurement, and explores its application as an artificial electron acceptor in biological systems, particularly in the context of the mitochondrial electron transport chain. This document is intended to serve as a practical resource for researchers and professionals in drug development and related scientific fields who utilize this versatile redox system.

Introduction

The ferricyanide/ferrocyanide system represents a classic outer-sphere electron transfer reaction, where the cyanide ligands form a stable coordination sphere around the iron center, which transitions between the +3 (ferricyanide) and +2 (ferrocyanide) oxidation states. The formal potential of this couple is sensitive to the surrounding chemical environment, making it a valuable probe for studying various electrochemical and biological phenomena. Understanding the factors that influence its redox potential is critical for its effective application in research and development.

Quantitative Data on Redox Potential

The standard redox potential (E°') of the ferricyanide/ferrocyanide couple is a critical parameter. However, its measured value, the formal potential, can deviate significantly depending on experimental conditions. The following tables summarize the quantitative impact of key factors on this potential.

Table 1: Standard and Formal Redox Potentials

| Condition | Redox Potential (V vs. SHE) | Reference |

| Standard Oxidation Potential (25 °C) | -0.3704 ± 0.0005 | [1] |

| Formal Potential in 1 M KNO₃ | ~0.247 | [2] |

| Formal Potential in 0.1 M KCl | ~0.198 | [3] |

| Formal Potential in 1 M KCl | Not specified | [4] |

| Range in Buffering Agents | 0.360 - 0.430 | [5] |

Table 2: Effect of Non-Aqueous Solvents on Formal Redox Potential

The presence of non-aqueous solvents can significantly alter the formal potential of the ferricyanide/ferrocyanide couple. As the weight percentage of the organic solvent increases, the formal potential generally decreases. This effect is attributed to changes in the solvation of the ions and the dielectric constant of the medium.[6][7]

| Solvent | 10% (V vs. SCE) | 20% (V vs. SCE) | 30% (V vs. SCE) | 40% (V vs. SCE) | 50% (V vs. SCE) |

| Dioxane | 0.405 | 0.380 | 0.350 | 0.315 | 0.275 |

| Acetone | 0.395 | 0.365 | 0.330 | 0.290 | 0.245 |

| Acetonitrile | 0.380 | 0.345 | 0.305 | 0.260 | 0.210 |

| DMF | 0.370 | 0.330 | 0.285 | 0.235 | 0.180 |

| DMSO | 0.360 | 0.315 | 0.265 | 0.210 | 0.150 |

Data extracted from a study maintaining a constant total acid concentration of 0.01 M and an ionic strength of 0.02 M at 25°C.[6][7]

Table 3: Influence of pH and Ionic Strength

The redox potential of the ferricyanide/ferrocyanide couple is also influenced by the pH and ionic strength of the solution. The formal potential can vary significantly from acidic to strongly alkaline media.[5][6] For instance, in the presence of potassium compounds, the potential was observed to be highest (495 mV) in a 1.0 M KOH solution and lowest (405 mV) in a K₃PO₄ solution.[6][7] The pH can dictate whether redox reactions proceed under illumination.[8] Increased ionic strength generally leads to a decrease in the Seebeck coefficient, which is related to the redox potential.

Experimental Protocols

Accurate determination of the ferricyanide/ferrocyanide redox potential is crucial for its application. The two primary electrochemical techniques employed are cyclic voltammetry and potentiometry.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for characterizing the redox behavior of the ferricyanide/ferrocyanide couple.

Objective: To determine the formal potential (E°'), assess the reversibility of the redox reaction, and determine the diffusion coefficients of the electroactive species.

Materials and Equipment:

-

Potentiostat with a three-electrode setup (working, reference, and counter electrodes)

-

Glassy carbon or platinum working electrode

-

Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode

-

Platinum wire counter electrode

-

Voltammetry cell

-

Solutions of potassium ferricyanide and potassium ferrocyanide in a supporting electrolyte (e.g., 0.1 M KCl or 1 M KNO₃)[9][10]

-

Polishing materials (e.g., alumina slurry) for the working electrode

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry to a mirror finish, rinse thoroughly with deionized water, and dry.

-

Solution Preparation: Prepare a solution containing a known concentration of potassium ferricyanide (e.g., 5 mM) in a supporting electrolyte (e.g., 0.1 M KCl).[9] It is also common to use an equimolar mixture of ferricyanide and ferrocyanide.

-

Cell Assembly: Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed.

-

CV Measurement:

-

Data Analysis:

-

Determine the anodic (Epa) and cathodic (Epc) peak potentials.

-

Calculate the formal potential: E°' = (Epa + Epc) / 2.[4]

-

Calculate the peak separation: ΔEp = Epa - Epc. For a reversible one-electron process, ΔEp should be close to 59 mV at 25°C.[4]

-

Measure the anodic (ipa) and cathodic (ipc) peak currents. The ratio ipa/ipc should be close to 1 for a reversible system.[4]

-

Table 4: Typical Experimental Parameters for Cyclic Voltammetry

| Parameter | Value | Reference |

| Analyte Concentration | 1 - 10 mM K₃Fe(CN)₆ | [11] |

| Supporting Electrolyte | 0.1 M KNO₃ | [11] |

| Working Electrode | Glassy Carbon | [11] |

| Reference Electrode | Ag/AgCl | [11] |

| Scan Rate | 20 - 500 mV/s | [11] |

| Potential Window | 0.0 to +600 mV | [11] |

Potentiometry

Potentiometry provides a direct measurement of the equilibrium potential of the ferricyanide/ferrocyanide couple.

Objective: To determine the formal potential (E°') of the redox couple under equilibrium conditions.

Materials and Equipment:

-

High-impedance voltmeter or potentiometer

-

Platinum indicator electrode

-

Reference electrode (e.g., Ag/AgCl or SCE)

-

Solutions of potassium ferricyanide and potassium ferrocyanide of known concentrations

-

Supporting electrolyte (e.g., 1 M KCl)[4]

-

Magnetic stirrer and stir bar

Procedure:

-

Cell Setup: Place a solution containing a known ratio of ferricyanide and ferrocyanide in a beaker with a magnetic stir bar. Immerse the platinum and reference electrodes in the solution.[4][12]

-

Potential Measurement:

-

Stir the solution gently.

-

Measure the potential difference between the platinum and reference electrodes once the reading has stabilized.[12]

-

-

Varying Concentrations: Repeat the measurement for a series of solutions with different known ratios of [Fe(CN)₆]³⁻/[Fe(CN)₆]⁴⁻.

-

Data Analysis:

Application in Biological Systems: An Artificial Electron Acceptor

Ferricyanide is widely used as an artificial electron acceptor in studies of biological electron transport chains, particularly in isolated mitochondria and chloroplasts. Its ability to accept electrons at a specific point in the chain allows researchers to probe the function of different components.

Interaction with the Mitochondrial Electron Transport Chain

In mitochondria, the electron transport chain (ETC) is a series of protein complexes that transfer electrons from donors like NADH and FADH₂ to the final acceptor, oxygen. Ferricyanide can intercept electrons from the ETC, primarily from cytochrome c.[13] This process is insensitive to inhibitors of later complexes in the chain, such as cyanide which blocks Complex IV.

The reaction mechanism involves the formation of a complex between reduced cytochrome c (ferrocytochrome c) and ferricyanide, followed by electron transfer.[4]

Caption: Ferricyanide intercepting electrons from Cytochrome c.

In this workflow, reduced cytochrome c, which would normally pass its electron to Complex IV, instead reduces ferricyanide to ferrocyanide. This allows for the study of the electron flow up to Complex III, independent of the activity of Complex IV.

Experimental Workflow: Ferric Reducing Antioxidant Power (FRAP) Assay

The ferricyanide/ferrocyanide redox couple is also the basis for the Ferric Reducing Antioxidant Power (FRAP) assay, a common method for measuring the total antioxidant capacity of a sample.

Caption: Workflow of the FRAP assay.

In this assay, antioxidants in the sample reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color that can be measured spectrophotometrically. The change in absorbance is proportional to the total reducing power of the antioxidants in the sample.

Conclusion

The ferricyanide/ferrocyanide redox couple is a remarkably versatile tool in electrochemistry and biochemistry. Its well-defined and sensitive redox potential provides a powerful means to investigate a wide range of chemical and biological processes. A thorough understanding of the factors influencing this potential, coupled with robust experimental protocols, is essential for its successful application in scientific research and drug development. This guide provides the foundational knowledge and practical details necessary for researchers to confidently employ this important redox system in their work.

References

- 1. Ferricyanide Reduction in Photosystem II of Spinach Chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics and mechanism of the reduction of ferricytochrome c by the superoxide anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exogenous versus endogenous acceptors in photosystem ii in inhibited chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reaction of c-Type Cytochromes with the Iron Hexacyanides: Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formation and Detection of Highly Oxidized Hemoglobin Forms in Biological Fluids during Hemolytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rates of reduced cytochrome c-ferricyanide binding and electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Structural insights into the action mechanisms of artificial electron acceptors in photosystem II - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The mechanism of formation, structure and physiological relevance of covalent hemoglobin attachment to the erythrocyte membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. content.abcam.com [content.abcam.com]

- 11. A high potential acceptor for photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. AN ELECTRON-TRANSPORT SYSTEM ASSOCIATED WITH THE OUTER MEMBRANE OF LIVER MITOCHONDRIA: A Biochemical and Morphological Study - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the History and Chemistry of Prussian Blue and Ferricyanide

This technical guide provides a comprehensive overview of the historical discovery and chemical synthesis of Prussian blue and ferricyanide. It details the original experimental protocols, presents key quantitative data in a structured format, and illustrates the underlying chemical processes through detailed diagrams.

The Serendipitous Discovery of Prussian Blue

The first modern synthetic pigment, Prussian blue, was synthesized around 1706 by the paint maker Johann Jacob Diesbach in Berlin.[1] The discovery was accidental, occurring when Diesbach attempted to create a red cochineal dye.[1] The process required potash, ferric sulfate, and dried cochineal.[1] Diesbach, having run out of potash, borrowed some from his colleague Johann Konrad Dippel.[2] This particular batch of potash was contaminated with animal oil from Dippel's own work.[3]

The Discovery of Ferricyanide

The discovery of ferricyanide is credited to the German chemist Leopold Gmelin in 1822.[4][5][6] While assisting Friedrich Wöhler in his research on cyanide compounds, Gmelin successfully oxidized a ferrocyanide salt.[4][7] This process, which involved passing chlorine gas through a solution of potassium ferrocyanide, transformed the yellow ferrocyanide into a distinctive red-colored product, which he named "Gmelin's salt" (potassium ferricyanide).[4][8] This experiment highlighted the reversible redox relationship between ferrocyanide and ferricyanide.[4] Earlier in the same year, French chemist Joseph Louis Gay-Lussac had also reported the oxidation of ferrocyanide to ferricyanide, noting the characteristic color change from yellow to red.[9]

Experimental Protocols

Historical Synthesis of Prussian Blue (18th Century)

The first published methodology for synthesizing Prussian blue appeared in 1724.[10] The process was lengthy, involving multiple steps and relying on raw, often impure, materials.

Reagents:

-

Crude tartar (potassium bitartrate) and crude nitre (potassium nitrate) or potash.[10][11]

-

Green vitriol (iron(II) sulfate, FeSO₄·7H₂O).[10]

-

Alum (potassium aluminum sulfate, KAl(SO₄)₂·12H₂O).[10]

-

Spirit of salt (hydrochloric acid, HCl).[12]

Methodology:

-

Preparation of Alkali: Crude tartar and nitre were calcined (heated strongly) to produce a fixed alkali salt.[12]

-

Formation of Blood Lye: The resulting alkali was then mixed with dried, ground ox blood and heated in a crucible for several hours. This created a substance known as "blood lye."[12] The product of this calcination was then boiled in water and filtered to yield a pale-yellow solution of what is now known to be potassium ferrocyanide.[12][13]

-

Precipitation: The yellow filtrate (blood lye) was mixed with an aqueous solution of green vitriol and alum. This resulted in the formation of a pale, greenish-white precipitate.[12][13]

-

Acidification and Oxidation: The precipitate was then treated with hydrochloric acid ("spirit of salt"). This final step acidified the mixture and oxidized the intermediate compound, developing the characteristic deep blue color of the Prussian blue pigment.[12] The final product was then washed and dried.[12]

Modern Synthesis of Prussian Blue

Modern methods provide greater control and purity by using well-defined chemical precursors.

Methodology for "Soluble" Prussian Blue (Colloidal): This form is produced by reacting potassium ferrocyanide (K₄[Fe(CN)₆]) with an iron(III) salt.[1]

-

Reaction: K⁺ + Fe³⁺ + [Fe²⁺(CN)₆]⁴⁻ → KFe³⁺[Fe²⁺(CN)₆][1] The resulting product is a colloidal dispersion, not a true solution.[1]

Methodology for "Insoluble" Prussian Blue: This is achieved by using an excess of iron(III) ions in the reaction with ferrocyanide.[1]

-

Reaction: 4Fe³⁺ + 3[Fe²⁺(CN)₆]⁴⁻ → Fe₄[Fe(CN)₆]₃[1]

Synthesis of Potassium Ferricyanide

The most common laboratory preparation involves the oxidation of potassium ferrocyanide.

Methodology using Chlorine Gas:

-

A saturated solution of potassium ferrocyanide (K₄[Fe(CN)₆]) is prepared.[14]

-

Chlorine gas (Cl₂) is bubbled through the solution.[4][8][9]

-

The ferrocyanide is oxidized to ferricyanide, observed by a color change from pale yellow to a deep red.[14]

-

The potassium ferricyanide (K₃[Fe(CN)₆]) can then be isolated by crystallization.

-

Reaction: 2K₄[Fe(CN)₆] + Cl₂ → 2K₃[Fe(CN)₆] + 2KCl[9]

Electrochemical Oxidation: An alternative method is the electrochemical oxidation of ferrocyanide in a divided cell, where an anolyte containing ferrocyanide is oxidized at the anode.[15] This method avoids the introduction of chemical by-products.[15]

Quantitative Data

Table 1: Reagent Mass Proportions in Historical Prussian Blue Syntheses

| Synthesis Reference | Dried Blood | Potash (K₂CO₃) | Alum | Iron(II) Sulfate |

| Brown (1724) | 8 parts | 8 parts | 4 parts | 8 parts |

| Dossie (1758, v.1) | 4 parts | 4 parts | 2 parts | 4 parts |

| Dossie (1758, v.2) | 6 parts | 6 parts | 3 parts | 6 parts |

| Data sourced from analyses of historical texts.[11] |

Table 2: Comparative Properties of Ferrocyanide and Ferricyanide Ions

| Property | Ferrocyanide ([Fe(CN)₆]⁴⁻) | Ferricyanide ([Fe(CN)₆]³⁻) |

| IUPAC Name | Hexacyanidoferrate(II) | Hexacyanidoferrate(III) |

| Iron Oxidation State | +2 | +3 |

| Molar Mass (g·mol⁻¹) | 211.955 | 211.955 |

| Appearance of K⁺ Salt | Pale yellow crystals (K₄[Fe(CN)₆]) | Bright red crystals (K₃[Fe(CN)₆]) |

| Magnetic Properties | Diamagnetic | Paramagnetic |

| Molar Absorptivity (ε) | Negligible at 420 nm | 1040 M⁻¹cm⁻¹ at 420 nm[16] |

| Data compiled from various chemical sources.[6][9][16] |

Table 3: Electrochemical Data for the Ferricyanide/Ferrocyanide Couple

| Parameter | Value | Conditions |

| Standard Reduction Potential (E⁰) | +0.361 V | vs. Standard Hydrogen Electrode (SHE)[9] |

| Diffusion Coefficient (D) | 6.7 × 10⁻⁶ cm²/s | In aqueous solution at 298 K[9] |

| Electron Transfer | 1 e⁻ | [Fe(CN)₆]³⁻ + e⁻ ⇌ [Fe(CN)₆]⁴⁻[16] |

| The reversible nature of this redox couple makes it a standard for electrochemical calibration.[9][17] |

References

- 1. Prussian blue - Wikipedia [en.wikipedia.org]

- 2. jacksonsart.com [jacksonsart.com]

- 3. winsornewton.com [winsornewton.com]

- 4. grokipedia.com [grokipedia.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Potassium ferricyanide - Wikipedia [en.wikipedia.org]

- 7. Leopold Gmelin – Wikipedia [de.wikipedia.org]

- 8. bspsourcing.com [bspsourcing.com]

- 9. webqc.org [webqc.org]

- 10. Syntheses of Prussian Blue Pigment Following 18th-Century Methodologies: Factors Influencing Product Purity and Syntheses Yields - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. academic.oup.com [academic.oup.com]

- 13. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 14. youtube.com [youtube.com]

- 15. US20060049064A1 - Process for electrochemical oxidation of ferrocyanide to ferricyanide - Google Patents [patents.google.com]

- 16. Ferrocyanide - Wikipedia [en.wikipedia.org]

- 17. diva-portal.org [diva-portal.org]

The Coordination Chemistry of Hexacyanoferrate(III): A Technical Guide for Researchers

An In-depth Review of [Fe(CN)₆]³⁻ for Scientific and Drug Development Applications

The hexacyanoferrate(III) anion, [Fe(CN)₆]³⁻, often referred to as ferricyanide, is a coordination complex of significant interest across various scientific disciplines, including chemistry, biology, and materials science. Its well-defined structure, reversible redox properties, and vibrant color have led to its widespread use as a versatile tool in both fundamental research and applied technologies, including potential applications in drug development. This technical guide provides a comprehensive overview of the coordination chemistry of hexacyanoferrate(III), with a focus on its structural, electronic, and reactive properties, supplemented with detailed experimental protocols and data for practical application.

Core Physicochemical Properties

Potassium hexacyanoferrate(III), K₃[Fe(CN)₆], is the most common salt of the ferricyanide anion. It presents as a bright red crystalline solid that is soluble in water.[1] The aqueous solution exhibits a characteristic yellow color.[2]

| Property | Value |

| Molar Mass | 329.24 g/mol [1] |

| Appearance | Deep red crystals[1] |

| Density | 1.89 g/cm³[1] |

| Melting Point | 300 °C (decomposes)[1] |

| Solubility in Water | Soluble[1] |

Structure and Bonding

The hexacyanoferrate(III) anion possesses a well-defined octahedral geometry with the iron(III) ion at the center coordinated to six cyanide ligands.[1] The complex belongs to the Oₕ point group.

Electronic Configuration: The iron center in hexacyanoferrate(III) has a d⁵ electronic configuration. The cyanide ligand (CN⁻) is a strong-field ligand, which leads to a low-spin electronic state. The d-orbitals split into t₂g and e_g sets, with the five d-electrons occupying the lower energy t₂g orbitals (t₂g⁵ e_g⁰). This low-spin configuration is responsible for its characteristic magnetic and spectroscopic properties.

Crystallographic Data: Single-crystal X-ray diffraction studies of potassium hexacyanoferrate(III) have determined its crystal structure. The compound crystallizes in a monoclinic system.[3][4]

| Parameter | Value |

| Crystal System | Monoclinic[3][4] |

| Space Group | P2₁/c[5] |

| Lattice Constants | a = 10.538 Å, b = 7.112 Å, c = 8.433 Å[4] |

| Lattice Angles | α = 90°, β = 107.311°, γ = 90°[3] |

Spectroscopic and Electrochemical Properties

The electronic structure of hexacyanoferrate(III) gives rise to distinct spectroscopic and electrochemical signatures, which are central to its utility in analytical and sensing applications.

UV-Visible Spectroscopy

Aqueous solutions of potassium hexacyanoferrate(III) exhibit characteristic absorption bands in the UV-visible region. These absorptions are primarily attributed to ligand-to-metal charge transfer (LMCT) transitions.

| Wavelength (λ_max) | Molar Absorptivity (ε) | Assignment |

| ~420 nm | ~1000 M⁻¹cm⁻¹ | LMCT[6][7] |

| ~303 nm | - | LMCT[8] |

| ~260 nm | - | LMCT[8] |

| 230 nm | - | Charge transfer[9] |

| 417 nm | - | Charge transfer[9] |

A reported molar absorptivity for potassium hexacyanoferrate(III) is 975.52 M⁻¹cm⁻¹.[10]

Electrochemistry

The hexacyanoferrate(III)/hexacyanoferrate(II) couple ([Fe(CN)₆]³⁻/[Fe(CN)₆]⁴⁻) is a classic example of a reversible one-electron redox system. This property is extensively utilized in electrochemistry as a standard for calibrating electrodes and for studying electron transfer processes.

| Parameter | Value |

| Standard Reduction Potential (E°) | +0.361 V (vs. SHE)[11] |

| Redox Reaction | [Fe(CN)₆]³⁻ + e⁻ ⇌ [Fe(CN)₆]⁴⁻ |

The redox potential can be influenced by the nature of the cation and the ionic strength of the solution.[12]

Reactivity and Applications

Hexacyanoferrate(III) is a versatile reagent with applications ranging from classical analytical chemistry to modern biosensing and organic synthesis.

Oxidizing Agent

Potassium hexacyanoferrate(III) is a mild oxidizing agent.[13] It is used in various chemical transformations, including the oxidation of organic compounds such as amines and ascorbic acid.[14][15] Its selectivity as an outer-sphere electron transfer agent makes it a valuable tool in mechanistic studies.[13]

Prussian Blue Formation

One of the most well-known reactions of hexacyanoferrate(III) is its reaction with iron(II) ions to form the intensely colored mixed-valence compound, Prussian blue (iron(III) hexacyanoferrate(II)).

Reaction: K⁺ + Fe²⁺ + [Fe(CN)₆]³⁻ → KFe[Fe(CN)₆]

This reaction is the basis for the sensitive detection of iron in various samples, including biological tissues (Perls' Prussian blue stain).[16][17]

Biosensing Applications

The well-behaved electrochemistry of the hexacyanoferrate(III)/(II) couple has led to its widespread use as a redox mediator in biosensors.[18] In a typical application, it facilitates electron transfer between an enzyme's active site and the electrode surface. For example, in glucose biosensors, glucose oxidase oxidizes glucose, and the reduced enzyme is then re-oxidized by hexacyanoferrate(III), which is subsequently detected at the electrode.[18][19]

Experimental Protocols

UV-Visible Spectroscopy

Objective: To determine the absorption spectrum of potassium hexacyanoferrate(III).

Materials:

-

Potassium hexacyanoferrate(III)

-

Distilled or deionized water

-

UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution of known concentration (e.g., 1 mM) of potassium hexacyanoferrate(III) in distilled water.

-

Prepare a series of dilutions from the stock solution (e.g., 0.1 mM, 0.05 mM, 0.01 mM).

-

Use distilled water as a blank to zero the spectrophotometer.

-

Record the absorbance spectrum of each solution over the desired wavelength range (e.g., 200-600 nm).

-

Identify the wavelengths of maximum absorbance (λ_max).

-

To determine the molar absorptivity (ε), plot absorbance versus concentration at a specific λ_max. The slope of the resulting line, according to the Beer-Lambert law (A = εbc), will be the molar absorptivity (where b is the path length, typically 1 cm).

Cyclic Voltammetry

Objective: To study the redox behavior of the [Fe(CN)₆]³⁻/[Fe(CN)₆]⁴⁻ couple.

Materials:

-

Potassium hexacyanoferrate(III)

-

Potassium chloride (KCl) or other suitable supporting electrolyte

-

Distilled or deionized water

-

Potentiostat with a three-electrode cell (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, platinum wire counter electrode)

-

Polishing materials for the working electrode (e.g., alumina slurry)

Procedure:

-

Prepare a solution of potassium hexacyanoferrate(III) (e.g., 1-10 mM) in an aqueous solution of a supporting electrolyte (e.g., 0.1 M KCl).[20][21] The supporting electrolyte is necessary to minimize solution resistance.

-

Polish the working electrode to a mirror finish, rinse it thoroughly with distilled water, and dry it.

-

Assemble the three-electrode cell with the prepared solution.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove dissolved oxygen, which can interfere with the measurement.[22]

-

Set the parameters on the potentiostat:

-

Run the cyclic voltammogram.

-

Analyze the resulting voltammogram to determine the anodic and cathodic peak potentials (E_pa and E_pc) and peak currents (i_pa and i_pc). The formal potential (E°') can be estimated as the average of the peak potentials.

-

Investigate the effect of scan rate by recording voltammograms at different scan rates (e.g., 20, 50, 100, 200, 500 mV/s).[24] For a reversible system, the peak currents should be proportional to the square root of the scan rate.

Prussian Blue Staining for Iron Detection in Tissue

Objective: To histochemically detect ferric iron (Fe³⁺) in paraffin-embedded tissue sections.

Materials:

-

Potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O)

-

Hydrochloric acid (HCl)

-

Nuclear Fast Red solution (counterstain)

-

Distilled water

-

Xylene

-

Ethanol (graded series: 100%, 95%)

-

Resinous mounting medium

-

Deparaffinized and rehydrated tissue sections on slides

Procedure:

-

Solution Preparation:

-

2% (w/v) Potassium Ferrocyanide Solution: Dissolve 2 g of potassium ferrocyanide in 100 mL of distilled water.

-

2% (v/v) Hydrochloric Acid Solution: Add 2 mL of concentrated HCl to 98 mL of distilled water.

-

Working Solution (prepare immediately before use): Mix equal parts of the 2% potassium ferrocyanide solution and the 2% hydrochloric acid solution.[25]

-

-

Staining:

-

Counterstaining:

-

Dehydration and Mounting:

Expected Results:

Visualized Workflows

Prussian Blue Staining Workflow

Caption: Workflow for Prussian Blue staining of tissue sections.

Amperometric Biosensor Workflow

Caption: General workflow of an amperometric biosensor using hexacyanoferrate(III) as a redox mediator.

References

- 1. Potassium Hexacyanoferrate III Formula - GeeksforGeeks [geeksforgeeks.org]

- 2. POTASSIUM HEXACYANOFERRATE(III) - Ataman Kimya [atamanchemicals.com]

- 3. Potassium hexacyanoferrate(III) - Crystal growing [en.crystalls.info]

- 4. mp-541627: K3Fe(CN)6 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. researchgate.net [researchgate.net]

- 7. Hexacyano Ferrate (III) Reduction by Electron Transfer Induced by Plasmonic Catalysis on Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. researchgate.net [researchgate.net]

- 10. chegg.com [chegg.com]

- 11. Standard Reduction Potentials Table [chm.uri.edu]

- 12. researchgate.net [researchgate.net]

- 13. rjlbpcs.com [rjlbpcs.com]

- 14. staff.najah.edu [staff.najah.edu]

- 15. web.mit.edu [web.mit.edu]

- 16. Prussian Blue Staining Protocol for Iron - IHC WORLD [ihcworld.com]

- 17. youtube.com [youtube.com]

- 18. Glucose-sensitive enzyme field effect transistor using potassium ferricyanide as an oxidizing substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Cyclic Voltammetry Study of the Influence of Concentration of K3[Fe(CN)6] and Glucose on Glassy Carbon Electrode | Gunawan | ALCHEMY Jurnal Penelitian Kimia [jurnal.uns.ac.id]

- 21. researchgate.net [researchgate.net]

- 22. echem101.gamry.com [echem101.gamry.com]

- 23. researchgate.net [researchgate.net]

- 24. asdlib.org [asdlib.org]

- 25. newcomersupply.com [newcomersupply.com]

Spectroscopic Properties of Aqueous Ferricyanide Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of aqueous ferricyanide, [Fe(CN)₆]³⁻, solutions. A thorough understanding of these properties is crucial for its application in various scientific and industrial fields, including as an oxidizing agent, in electrochemistry, and for kinetic studies. This document details the ultraviolet-visible (UV-Vis) absorption characteristics, molar absorptivity, and the influence of environmental factors such as pH. Furthermore, it outlines detailed experimental protocols for accurate spectroscopic measurements.

Core Spectroscopic Data

The UV-Vis spectrum of aqueous ferricyanide solutions is characterized by distinct absorption bands. The most prominent absorption peak, which gives the solution its characteristic yellow color, is observed in the visible region. Quantitative spectroscopic data for ferricyanide in aqueous solutions are summarized in the table below.

| Parameter | Value | Wavelength (nm) | Notes | Reference |

| Molar Absorptivity (ε) | 1.02 x 10³ M⁻¹cm⁻¹ | 420 | [1] | |

| Molar Absorptivity (ε) | 1040 L·mol⁻¹·cm⁻¹ | 420 | [2] | |

| Absorption Maximum (λₘₐₓ) | ~420 | ~420 | This is the most commonly cited peak for quantitative analysis. | [1][3][4][5][6] |

| Absorption Maximum (λₘₐₓ) | 302 | 302 | Interference from ferrocyanide can be an issue at this wavelength. | [5] |

| Other Absorption Maxima | ~260, 303, 317 | ~260, 303, 317 | Additional peaks in the UV region. | [4][7] |

Physicochemical Influences on Spectra

The spectroscopic properties of ferricyanide are sensitive to the chemical environment. The concentration of the solution directly impacts the absorbance in accordance with the Beer-Lambert Law. The pH of the aqueous solution also plays a critical role; in highly acidic media (above 7.0 M HClO₄), ferricyanide solutions can decompose, leading to changes in the UV-Vis spectrum over time.[8] In neutral or alkaline solutions, the ferricyanide complex is more stable.[6]

Experimental Protocols

Accurate determination of the spectroscopic properties of ferricyanide solutions requires meticulous experimental procedures. Below are detailed methodologies for sample preparation and UV-Vis spectroscopic analysis.

Preparation of Standard Ferricyanide Solutions

-

Stock Solution Preparation: Accurately weigh a known mass of potassium ferricyanide (K₃[Fe(CN)₆]) and dissolve it in a precise volume of deionized water or a suitable buffer solution (e.g., 0.10 M pH 7 phosphate buffer) in a volumetric flask to prepare a stock solution of known concentration (e.g., 0.500 mM).[9]

-

Serial Dilutions: Prepare a series of standard solutions of decreasing concentrations by performing serial dilutions of the stock solution using the same solvent. This is crucial for constructing a calibration curve to verify the Beer-Lambert Law.

UV-Vis Spectrophotometric Measurement

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

-

Wavelength Selection: For quantitative analysis, set the spectrophotometer to the wavelength of maximum absorbance (λₘₐₓ), which is typically around 420 nm for ferricyanide.[1][9] A full spectrum scan can also be performed to observe all absorption bands.

-

Blanking the Spectrophotometer: Fill a cuvette with the solvent (deionized water or buffer) used to prepare the ferricyanide solutions. Place the cuvette in the spectrophotometer and zero the absorbance. This corrects for any absorbance from the solvent and the cuvette itself.

-

Sample Measurement: Rinse the cuvette with a small amount of the ferricyanide standard solution before filling it approximately three-quarters full. Ensure there are no air bubbles. Place the sample cuvette in the spectrophotometer and record the absorbance.

-

Data Analysis: Repeat the measurement for all standard solutions. Plot a graph of absorbance versus concentration to generate a calibration curve. The linearity of this plot confirms adherence to the Beer-Lambert Law.

Key Relationships and Workflows

The following diagrams illustrate the fundamental principles and experimental procedures involved in the spectroscopic analysis of aqueous ferricyanide solutions.

References

- 1. stellarnet.us [stellarnet.us]

- 2. Gathering information from spectroelectrochemical experiments | Metrohm [metrohm.com]

- 3. chegg.com [chegg.com]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Comparative Toxicity of Ferricyanide and Free Cyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the comparative toxicity of ferricyanide and free cyanide. While both contain the cyanide moiety, their toxicological profiles differ significantly due to the exceptional stability of the ferricyanide complex. This document collates quantitative toxicity data, details relevant experimental protocols, and elucidates the mechanisms of action and potential for toxicant release. The information presented herein is intended to inform risk assessment and guide safe handling and use of these compounds in research and development settings.

Introduction

Cyanide is a potent and rapidly acting toxicant. In industrial and laboratory settings, cyanide is commonly encountered as simple salts (e.g., sodium or potassium cyanide) or as complex coordination compounds, such as potassium ferricyanide. A critical distinction in toxicology is the differentiation between "free cyanide," which is readily bioavailable and highly toxic, and complexed cyanide, where the cyanide ion is strongly bound to a metal center. This guide focuses on the toxicological differences between the free cyanide anion (CN⁻) and the hexacyanoferrate(III) anion, commonly known as ferricyanide ([Fe(CN)₆]³⁻). The primary objective is to provide a detailed technical resource for professionals who handle or study these compounds, enabling a thorough understanding of their respective hazards.

Quantitative Toxicity Data

The toxicity of a substance is quantitatively expressed through metrics such as the median lethal dose (LD50) and the median lethal concentration (LC50). The following tables summarize the available acute toxicity data for ferricyanide and free cyanide salts across various species and routes of exposure.

Table 1: Acute Toxicity of Ferricyanide (Potassium Salt)

| Species | Route of Administration | LD50 (mg/kg) | Reference(s) |

| Mouse | Oral | 2970 | [1][2][3] |

| Rat | Oral | > 5110 | [4] |

| Rat | Oral | 1600 | [5][6] |

| Rat | Dermal | > 2000 | [4] |

Table 2: Acute Toxicity of Free Cyanide (Sodium and Potassium Salts)

| Compound | Species | Route of Administration | LD50/LC50 | Reference(s) |

| Sodium Cyanide | Rat | Oral | 6.4 mg/kg | [7] |

| Sodium Cyanide | Rat | Oral | 2.7 - 8 mg/kg | [8][9] |

| Sodium Cyanide | Rabbit | Dermal | 10.4 mg/kg | [10] |

| Potassium Cyanide | Rat | Oral | 10 mg/kg | [11] |

| Potassium Cyanide | Rabbit | Oral | 2.7 mg/kg | [8] |

| Hydrogen Cyanide | Rat | Inhalation (5 min) | 503 ppm | [12] |

| Hydrogen Cyanide | Mouse | Inhalation (5 min) | 323 ppm | [12] |

| Hydrogen Cyanide | Rat | Inhalation (30 min) | 160 ppm | [13] |

Mechanism of Toxicity

Free Cyanide

The primary mechanism of acute cyanide toxicity is the potent and rapid inhibition of cellular respiration. Cyanide achieves this by binding to the ferric (Fe³⁺) ion in the heme a₃ component of cytochrome c oxidase (Complex IV) within the mitochondrial electron transport chain. This binding prevents the terminal transfer of electrons to oxygen, effectively halting aerobic metabolism.

The cessation of aerobic respiration leads to a rapid depletion of cellular ATP, causing cytotoxic hypoxia. Tissues with high oxygen demand, such as the central nervous system and the heart, are particularly vulnerable. This results in a cascade of symptoms including headache, dizziness, rapid breathing, cardiac arrhythmias, seizures, coma, and ultimately, death.

Ferricyanide

In contrast to free cyanide, the cyanide ions in the ferricyanide complex are tightly bound to the central iron atom. This coordination significantly reduces the bioavailability of the cyanide, and consequently, its toxicity. The ferricyanide anion itself does not inhibit cytochrome c oxidase. Therefore, the acute toxicity of ferricyanide is substantially lower than that of free cyanide salts.

However, under specific conditions, the ferricyanide complex can decompose to release free hydrogen cyanide (HCN), a highly toxic gas. The two primary pathways for this decomposition are:

-

Acidification: In the presence of strong acids, ferricyanide will decompose to release HCN.

-

Photodecomposition: Exposure to ultraviolet (UV) radiation can induce the photolysis of ferricyanide, leading to the liberation of free cyanide.

Experimental Protocols

Acute Oral Toxicity (LD50) Determination in Rodents (Based on OECD Guideline 423)

This protocol outlines a standardized procedure for determining the acute oral toxicity of a chemical.

Objective: To determine the acute oral toxicity of a substance by identifying the dose that causes mortality in 50% of the test animals (LD50).

Materials:

-

Test substance (e.g., potassium ferricyanide or sodium cyanide)

-

Vehicle for administration (e.g., distilled water, corn oil)

-

Healthy, young adult rodents (e.g., Wistar rats), typically a single sex (females are often used as they can be more sensitive)

-

Oral gavage needles

-

Animal cages and appropriate housing facilities

Procedure:

-

Animal Acclimation: Animals are acclimated to the laboratory conditions for at least 5 days prior to dosing.

-

Fasting: Animals are fasted overnight (with access to water) before administration of the test substance.

-

Dose Preparation: The test substance is dissolved or suspended in the chosen vehicle to the desired concentrations.

-

Administration: A single dose of the test substance is administered to each animal via oral gavage.

-

Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior.

-

Data Analysis: The LD50 is calculated using appropriate statistical methods, such as the probit method.

In Vitro Cytochrome c Oxidase Inhibition Assay

This spectrophotometric assay measures the activity of cytochrome c oxidase by monitoring the oxidation of reduced cytochrome c.

Principle: Cytochrome c oxidase catalyzes the oxidation of ferrocytochrome c to ferricytochrome c. This is accompanied by a decrease in absorbance at 550 nm.

Materials:

-

Isolated mitochondria or purified cytochrome c oxidase

-

Reduced cytochrome c

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Test compound (e.g., potassium cyanide)

-

Spectrophotometer capable of kinetic measurements at 550 nm

Procedure:

-

Preparation of Reagents: Prepare a stock solution of the test compound. Reduce cytochrome c using a reducing agent like sodium dithionite, followed by purification to remove excess reductant.

-

Assay Setup: In a cuvette, combine the assay buffer and the mitochondrial preparation or purified enzyme.

-

Initiation of Reaction: Add the reduced cytochrome c to the cuvette to start the reaction.

-

Measurement: Immediately monitor the decrease in absorbance at 550 nm over time.

-

Inhibition Studies: To determine the inhibitory effect of cyanide, pre-incubate the enzyme with varying concentrations of potassium cyanide before adding the reduced cytochrome c.

-

Data Analysis: Calculate the rate of the reaction (change in absorbance per unit time). For inhibition studies, plot the enzyme activity against the inhibitor concentration to determine the IC50 (the concentration of inhibitor that causes 50% inhibition).

Determination of Cyanide in Blood by Headspace Gas Chromatography (GC)

This method is used for the quantitative analysis of cyanide in biological samples.

Principle: Cyanide in the blood is converted to volatile hydrogen cyanide (HCN) by acidification. The HCN in the headspace of a sealed vial is then injected into a gas chromatograph for separation and quantification.

Materials:

-

Blood sample

-

Strong acid (e.g., sulfuric acid or phosphoric acid)

-

Internal standard (e.g., isotopically labeled cyanide)

-

Headspace vials with septa

-

Gas chromatograph equipped with a headspace autosampler and a suitable detector (e.g., Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS))

Procedure:

-

Sample Preparation: A known volume of the blood sample and the internal standard are placed in a headspace vial.

-

Acidification: A strong acid is added to the vial to convert all cyanide to HCN. The vial is immediately sealed.

-

Incubation: The vial is incubated at a controlled temperature to allow the HCN to partition into the headspace.

-

Injection: A sample of the headspace gas is automatically injected into the GC.

-

Chromatographic Separation: The HCN is separated from other volatile components on the GC column.

-

Detection and Quantification: The detector measures the amount of HCN, and the concentration in the original blood sample is calculated by comparing the peak area of HCN to that of the internal standard.

Conclusion

The toxicological profiles of ferricyanide and free cyanide are markedly different, a fact that is critically important for their safe handling and application. Free cyanide is a potent, rapidly acting poison with a low LD50, exerting its effect through the inhibition of cellular respiration. Ferricyanide, due to the stability of its coordination complex, exhibits significantly lower acute toxicity. However, the potential for ferricyanide to decompose and release highly toxic hydrogen cyanide under acidic conditions or upon exposure to UV light necessitates careful handling and storage protocols. This guide provides the foundational technical information for researchers, scientists, and drug development professionals to understand and mitigate the risks associated with these compounds.

References

- 1. Cyanide inhibition of cytochrome c oxidase. A rapid-freeze e.p.r. investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. daikinchemicals.com [daikinchemicals.com]

- 3. echemi.com [echemi.com]

- 4. gov.uk [gov.uk]

- 5. abcam.com [abcam.com]

- 6. scribd.com [scribd.com]

- 7. cellbiologics.com [cellbiologics.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.nauss.edu.sa [journals.nauss.edu.sa]

- 13. Potassium ferricyanide - Sciencemadness Wiki [sciencemadness.org]

An In-depth Technical Guide to the Thermal Decomposition of Potassium Ferricyanide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Potassium ferricyanide, K₃[Fe(CN)₆], is a vital coordination compound with extensive applications in various scientific and industrial fields, including as an oxidizing agent in organic synthesis, in photographic processes, and as a component in biosensors.[1][2] A thorough understanding of its thermal stability and decomposition pathways is critical for ensuring its safe handling, storage, and application, particularly in contexts involving elevated temperatures. This guide provides a comprehensive overview of the thermal decomposition of potassium ferricyanide under different atmospheric conditions, details the analytical methodologies employed for its study, and presents key quantitative data derived from thermal analysis.

Thermal Decomposition Pathways

The thermal degradation of potassium ferricyanide is a complex process that is highly dependent on the surrounding atmosphere. The decomposition mechanism, intermediates, and final products differ significantly in inert versus oxidizing environments.

Decomposition in an Inert Atmosphere (e.g., Argon, Nitrogen, Helium)

In the absence of oxygen, the thermal decomposition of potassium ferricyanide proceeds through a series of reduction and degradation steps. The process is initiated by a reduction of the iron center from Fe(III) to Fe(II), accompanied by the release of cyanogen gas.[3][4]

The initial decomposition stage can be represented by the following reaction, leading to the formation of potassium ferrocyanide and other iron cyanide complexes:

12K₃[Fe(CN)₆] → 9K₄[Fe(CN)₆] + Fe₂[Fe(CN)₆] + 6(CN)₂ [4]

As the temperature increases, these intermediate products undergo further decomposition. The solid residues can include potassium cyanide (KCN), iron carbide (Fe₃C), and elemental carbon.[3][5] The gaseous products evolved at higher temperatures include cyanogen ((CN)₂) and molecular nitrogen (N₂).[3][5]

The overall decomposition pathway in an inert atmosphere is visualized below.

Decomposition in an Oxidizing Atmosphere (e.g., Air)

The presence of oxygen significantly alters the decomposition pathway, leading to the formation of metal oxides and other oxidized species. While detailed multi-step reaction mechanisms in air are complex and can involve various intermediates, the final products are distinctly different from those formed in an inert atmosphere. Studies on analogous iron cyanide complexes show that decomposition in air is typically completed at lower temperatures (around 400-500°C) compared to in argon (where mass loss can continue up to 1000°C).[3][6] For related compounds like potassium ferrocyanide (K₄[Fe(CN)₆]), heating in the presence of oxygen yields products such as iron(III) oxide (α-Fe₂O₃) and potassium cyanate (KOCN), which can be formed through the oxidation of initially produced potassium cyanide.[7]

The proposed reactions for the decomposition of the closely related potassium ferrocyanide in air are:

4K₄[Fe(CN)₆] + 3O₂ → 2Fe₂O₃ + 16KCN + 4(CN)₂ [7] 2KCN + O₂ → 2KOCN [7]

Similar oxidative pathways are expected for potassium ferricyanide.

Quantitative Thermal Analysis Data

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative data on the thermal decomposition process. The following tables summarize typical findings from the literature. Note: Specific values can vary depending on experimental conditions such as heating rate and sample mass.

| Atmosphere | Temperature Range (°C) | Major Mass Loss Events | Associated Thermal Events (DSC) | Primary Gaseous Products | Reference |

| Inert (Argon/Helium) | 20 - 1000 | Multi-stage decomposition | Endothermic/Exothermic peaks corresponding to decomposition steps | (CN)₂, N₂ | [3][4][5] |

| Air | 20 - 600 | Decomposition often complete by ~450-500°C | Complex exothermic peaks due to oxidation | (CN)₂, CO₂, NOx | [3][6] |

Table 1: Summary of Thermal Analysis Data for K₃[Fe(CN)₆] Decomposition.

| Parameter | Value | Conditions | Analytical Method | Reference |

| Decomposition Onset | Varies with atmosphere and heating rate | Inert or Oxidizing | TGA/DSC | [3] |

| Gaseous Products | (CN)₂, N₂ | Inert Atmosphere | IR Spectroscopy, Mass Spectrometry | [3][5] |

| Solid Residue at 1000°C | KCN, Fe₃C, C | Inert Atmosphere | XRD, Mössbauer Spectroscopy | [3] |

Table 2: Decomposition Products and Conditions.

Experimental Protocols

The characterization of the thermal decomposition of potassium ferricyanide involves a suite of analytical techniques to identify both solid and gaseous products and to quantify the thermal events.

Thermogravimetric Analysis coupled with Evolved Gas Analysis (TGA-EGA)

This is the cornerstone methodology for studying thermal decomposition.

-

Objective: To continuously measure the mass of the sample as a function of temperature while identifying the evolved gaseous products.

-

Instrumentation: A thermogravimetric analyzer coupled via a heated transfer line to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.[8][9]

-

Methodology:

-

A precise amount of potassium ferricyanide (typically 5-10 mg) is placed into an inert crucible (e.g., alumina).

-

The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).

-

A purge gas (e.g., high-purity argon for inert conditions or dry air for oxidizing conditions) is flowed over the sample at a constant rate (e.g., 50 mL/min).

-

The TGA instrument records the sample mass versus temperature, generating a thermogram.

-

The evolved gases are simultaneously transferred to the MS or FTIR for analysis, allowing for the correlation of specific mass loss events with the evolution of particular gases.[10]

-

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow into or out of the sample relative to a reference as a function of temperature, identifying endothermic and exothermic transitions.

-

Methodology:

-

A small amount of the sample is sealed in a crucible (e.g., aluminum or alumina).

-

The sample and an empty reference crucible are heated at a controlled rate.

-

The DSC instrument measures the differential heat flow, with peaks indicating thermal events such as decomposition (which can be endothermic or exothermic) or phase transitions.

-

Analysis of Solid Residues

To identify the solid-state products at various stages of decomposition, experiments are conducted where the heating is stopped at specific temperatures, and the resulting residue is analyzed.

-

X-Ray Diffraction (XRD): Used to identify the crystalline phases present in the solid residue. The sample is quenched at the desired temperature, ground into a fine powder, and analyzed using an X-ray diffractometer.

-

Mössbauer Spectroscopy: An iron-specific technique used to determine the oxidation state, spin state, and local coordination environment of the iron atoms in the solid products.[11]

The overall experimental workflow is depicted in the diagram below.

References

- 1. potassium ferricyanide | 13746-66-2 [chemicalbook.com]

- 2. Potassium ferricyanide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. Thermal decomposition of [Co(en)3][Fe(CN)6]∙ 2H2O: Topotactic dehydration process, valence and spin exchange mechanism elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. akjournals.com [akjournals.com]

- 8. Evolved gas analysis - Wikipedia [en.wikipedia.org]

- 9. fkit.unizg.hr [fkit.unizg.hr]

- 10. rigaku.com [rigaku.com]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Potassium Ferricyanide in Diverse Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of potassium ferricyanide (K₃[Fe(CN)₆]) in a variety of common solvents. Understanding the solubility of this coordination compound is critical for its application in numerous fields, including as an oxidizing agent in organic synthesis, a component in blueprinting and photography, and as a reagent in various analytical and biological assays. This document presents quantitative solubility data, detailed experimental methodologies for its determination, and logical models to understand the factors influencing its solubility.

Quantitative Solubility Data

The solubility of potassium ferricyanide is highly dependent on the nature of the solvent and the temperature. The following tables summarize the available quantitative data to facilitate easy comparison.

Table 1: Solubility of Potassium Ferricyanide in Water at Various Temperatures

| Temperature (°C) | Solubility (g / 100 g of water) |

| 0 | 29.9 |

| 10 | 38.3 |

| 20 | 46.0 |

| 25 | 48.8 |

| 30 | 52.7 |

| 40 | 59.5 |

| 60 | 70.9 |

| 80 | 81.8 |

| 100 | 91.6 |

Data compiled from various chemical handbooks and databases.[1]

Table 2: Solubility of Potassium Ferricyanide in Various Solvents

| Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) | Notes |

| Acetone | - | Insoluble | [1] |

| Deuterium Oxide | 25 | 38.7 | [1] |

| Dimethylformamide (DMF) | 25 | 0.05 | [1] |

| Ethanol | - | Insoluble | [1] |

| Ethyl Acetate | - | Insoluble | [1] |

| Formamide | 25 | 2.7 | [1] |

| Hydrazine | 20 | 2 | [1] |

| Methanol | 15 | Insoluble | [1] |

| Methanol | 66 | 0.31 | [1] |

Qualitative assessments indicate that potassium ferricyanide is highly soluble in water, with its solubility increasing significantly with temperature.[2][3] It is generally described as slightly soluble to insoluble in alcohol and other nonpolar solvents.[2][4][5] Aqueous solutions of potassium ferricyanide are known to exhibit a greenish-yellow fluorescence.[2][3][6]

Experimental Protocols for Solubility Determination

The determination of the solubility of potassium ferricyanide involves the preparation of a saturated solution at a controlled temperature, followed by the quantitative analysis of the solute concentration in that solution. Below are detailed methodologies for key experimental approaches.

Method 1: Isothermal Saturation and Gravimetric Analysis

This classical method involves equilibrating an excess of the solid solute with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then determined by gravimetry.

I. Materials and Equipment:

-

Potassium ferricyanide (analytical grade)

-

Solvent of interest

-

Constant temperature water bath or incubator

-

Thermostatically controlled shaker

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

-

Pre-weighed drying dishes (e.g., evaporating dishes or watch glasses)

-

Analytical balance

-

Drying oven

-

Calibrated thermometer

II. Procedure:

-

Saturation: Add an excess amount of potassium ferricyanide to a known volume or mass of the solvent in a sealed container (e.g., a screw-cap flask). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the container in a constant temperature bath equipped with a shaker. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time may vary depending on the solvent and temperature and should be determined empirically by taking measurements at different time points until the concentration becomes constant.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. It is crucial to maintain the constant temperature during this step.

-

Sampling: Carefully withdraw a known volume or mass of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to match the equilibration temperature, preventing precipitation or further dissolution. Immediately filter the sample using a filter membrane that is chemically inert to the solvent to remove any suspended microcrystals.

-

Gravimetric Determination:

-

Transfer a precisely weighed aliquot of the clear, saturated filtrate to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under controlled conditions (e.g., on a steam bath, in a fume hood, or under reduced pressure) to avoid spattering of the residue.

-

Once the solvent is fully evaporated, place the dish in a drying oven at an appropriate temperature (e.g., 105-110 °C) until a constant weight is achieved. This indicates that all residual solvent has been removed.

-

Cool the dish in a desiccator to room temperature before weighing it on an analytical balance.

-

-

Calculation: The solubility is calculated as the mass of the dried potassium ferricyanide residue per mass or volume of the solvent.

Method 2: Isothermal Saturation and Spectrophotometric Analysis

This method is suitable for solvents in which potassium ferricyanide has a distinct absorbance at a specific wavelength. It follows the same saturation and equilibration procedure as the gravimetric method, but the concentration is determined using UV-Vis spectrophotometry.

I. Additional Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Cuvettes (quartz or glass, depending on the wavelength)

-

Volumetric flasks and pipettes for preparing standard solutions

II. Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of potassium ferricyanide of known concentrations in the solvent of interest.

-

Determination of Optimal Wavelength (λmax): Scan one of the standard solutions across a range of wavelengths to determine the wavelength of maximum absorbance (λmax). For aqueous solutions of potassium ferricyanide, a wavelength of 420 nm is often used for concentration measurement to avoid interference from ferrocyanide.[3]

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

Sample Preparation: Prepare the saturated solution of potassium ferricyanide as described in Method 1 (Steps 1-4).

-

Sample Analysis:

-

Carefully dilute a known aliquot of the filtered, saturated solution with the pure solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Method 3: Polythermal Method (Temperature Variation)

This method is used to determine the solubility of a substance at various temperatures by observing the temperature at which a solution of known concentration becomes saturated.

I. Materials and Equipment:

-

Test tube or a small reaction vessel

-

Calibrated thermometer

-

Stirring mechanism (e.g., magnetic stirrer or wire loop stirrer)

-

Controlled heating and cooling bath (e.g., a beaker of water on a hot plate for heating, and allowing it to cool slowly)

-

Analytical balance

II. Procedure:

-

Preparation of a Solution of Known Concentration: Accurately weigh a known mass of potassium ferricyanide and a known mass or volume of the solvent and place them in the test tube.

-

Dissolution: Heat the mixture while stirring until all the solid potassium ferricyanide has completely dissolved.

-

Crystallization Point Determination: Slowly cool the clear solution while continuously stirring and monitoring the temperature. The temperature at which the first crystals appear is the saturation temperature for that specific concentration.

-

Data Collection: Repeat this process with different known concentrations of potassium ferricyanide to obtain a series of saturation temperatures.

-

Solubility Curve: Plot the concentration of the solutions (solubility) as a function of the saturation temperature to construct a solubility curve.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of potassium ferricyanide.

Factors Affecting Solubility

Caption: Key factors that influence the solubility of potassium ferricyanide.

References

- 1. 40 CFR Appendix A to Subpart I of Part 425 - Potassium Ferricyanide Titration Method | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 2. Ferrocyanide Methods of Analysis & Assay Procedure - 911Metallurgist [911metallurgist.com]

- 3. researchgate.net [researchgate.net]

- 4. stellarnet.us [stellarnet.us]

- 5. "Redox Titration of Ferricyanide to Ferrocyanide with Ascorbic Acid: Il" by Tina H. Huang, Gail Salter et al. [digitalcommons.montclair.edu]

- 6. pubs.acs.org [pubs.acs.org]

The Enduring Enigma of Turnbull's Blue: A Technical Guide to its Formation from Ferricyanide

For decades, the reaction of ferrous ions with ferricyanide to produce the vibrant pigment known as Turnbull's Blue was thought to yield a distinct compound from its equally famous counterpart, Prussian Blue, formed from ferric ions and ferrocyanide. However, modern analytical techniques have unraveled the true nature of this reaction, revealing a rapid and fascinating interplay of electron transfer that results in a product chemically identical to Prussian Blue. This technical guide provides an in-depth exploration of the mechanism, synthesis, and physicochemical properties of Turnbull's Blue, tailored for researchers, scientists, and professionals in drug development.

The Core Mechanism: An Intervalence Charge Transfer Phenomenon

The formation of Turnbull's Blue is not a simple precipitation reaction. Instead, it is a classic example of an inner-sphere electron transfer, a fundamental concept in inorganic chemistry. When aqueous solutions of a ferrous salt (containing Fe²⁺ ions) and potassium ferricyanide (K₃[Fe³⁺(CN)₆]) are mixed, a rapid electron transfer occurs between the ferrous ion and the ferricyanide complex.[1][2] This transfer is energetically favorable and results in the formation of a ferric ion (Fe³⁺) and a ferrocyanide complex ([Fe²⁺(CN)₆]⁴⁻).

These newly formed species then react to precipitate as iron(III) hexacyanoferrate(II), the compound more commonly known as Prussian Blue.[1][2] The intense blue color of the precipitate is a hallmark of mixed-valence compounds and arises from a phenomenon known as intervalence charge transfer (IVCT).[2][3] In this process, the absorption of light in the visible region (around 680-700 nm) promotes the transfer of an electron from a low-spin Fe(II) center to a high-spin Fe(III) center through the bridging cyanide ligands.[2][4]

The overall reaction can be summarized as follows:

Initial Reaction: Fe²⁺ + [Fe³⁺(CN)₆]³⁻ → Fe³⁺ + [Fe²⁺(CN)₆]⁴⁻

Precipitation: 4Fe³⁺ + 3[Fe²⁺(CN)₆]⁴⁻ → Fe₄[Fe(CN)₆]₃ (Insoluble Turnbull's Blue/Prussian Blue)

Historically, the distinction between Turnbull's Blue and Prussian Blue was based on their synthetic origins. However, extensive characterization using techniques such as Mössbauer spectroscopy and X-ray diffraction has unequivocally demonstrated that both preparations yield the same final product: iron(III) hexacyanoferrate(II).[5] The subtle differences in color often observed are attributed to variations in particle size, crystallinity, and the presence of impurities.[6]

Quantitative Data Summary

The physicochemical properties of Turnbull's Blue (and its identical counterpart, Prussian Blue) have been extensively studied. The following tables summarize key quantitative data for both the "insoluble" and "soluble" (colloidal) forms.

| Property | Insoluble Fe₄[Fe(CN)₆]₃ | Soluble KFe[Fe(CN)₆] |

| Molar Mass | 859.25 g/mol (anhydrous) | 306.88 g/mol (anhydrous) |

| Appearance | Dark blue powder | Dark blue colloidal solution |

| Crystal System | Face-centered cubic (FCC) | Face-centered cubic (FCC) |

| Space Group | Fm3m | Pm3m |

| Lattice Parameter (a) | ~10.166 Å - 10.2178 nm[7][8] | ~10.2059 nm[7] |

| Solubility Product (Ksp) | ~1 x 10⁻⁴¹[2] | Forms a colloidal dispersion |

| UV-Vis λmax (IVCT) | ~700 nm[2] | ~700 nm[2] |

| Magnetic Property | Ferromagnetic at low temperatures (Tc ≈ 5.6 K)[2] | Paramagnetic, with ferromagnetic ordering at low temps |

Mössbauer Spectroscopy Data:

Mössbauer spectroscopy is a powerful tool for probing the oxidation states and local environments of the iron atoms in Prussian Blue. The spectra typically show two distinct signals corresponding to the high-spin Fe³⁺ and low-spin Fe²⁺ centers.

| Iron Site | Typical Isomer Shift (δ) (mm/s) | Typical Quadrupole Splitting (ΔEQ) (mm/s) |

| High-Spin Fe³⁺ | 0.42 - 0.48 | 0.32 - 0.70 |

| Low-Spin Fe²⁺ | -0.08 to 0.14 | 0.00 (in a perfectly symmetrical environment) |

Isomer shifts are typically reported relative to α-iron at room temperature.

Experimental Protocols

Synthesis of Insoluble Turnbull's Blue (Fe₄[Fe(CN)₆]₃)

This protocol is adapted from a co-precipitation method for synthesizing Fe₄[Fe(CN)₆]₃ nanoparticles.[9]

Materials:

-

Potassium ferricyanide (K₃[Fe(CN)₆])

-

Ferrous chloride (FeCl₂) or Ferrous sulfate (FeSO₄)

-

Deionized water

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a 0.1 M aqueous solution of the ferrous salt (e.g., dissolve 1.988 g of FeCl₂·4H₂O in 100 mL of deionized water). To prevent oxidation of Fe²⁺, the water should be deoxygenated (e.g., by bubbling with nitrogen) and a small amount of a reducing agent like ascorbic acid can be added.

-

Prepare a 0.067 M aqueous solution of potassium ferricyanide (e.g., dissolve 2.21 g of K₃[Fe(CN)₆] in 100 mL of deionized water).

-

-

Precipitation:

-

Slowly add the potassium ferricyanide solution to the ferrous salt solution with vigorous stirring. A deep blue precipitate will form immediately.

-

Continue stirring the mixture for at least 1 hour at room temperature to ensure complete reaction and particle growth.

-

-

Isolation and Purification:

-

Centrifuge the suspension to collect the precipitate.

-

Wash the precipitate several times with deionized water to remove any unreacted ions. This can be done by resuspending the pellet in deionized water and centrifuging again. Repeat this process 3-4 times.

-

After the final wash, decant the supernatant and dry the precipitate in a vacuum oven at a low temperature (e.g., 60 °C) to obtain a fine blue powder.

-

Synthesis of Soluble (Colloidal) Turnbull's Blue (KFe[Fe(CN)₆])

The formation of the soluble, colloidal form of Turnbull's Blue is favored when the potassium ferricyanide is in excess.[1]

Materials:

-

Potassium ferricyanide (K₃[Fe(CN)₆])

-

Ferrous chloride (FeCl₂) or Ferrous sulfate (FeSO₄)

-

Deionized water

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a 0.1 M aqueous solution of the ferrous salt.

-

Prepare a 0.1 M aqueous solution of potassium ferricyanide.

-

-

Precipitation:

-

Slowly add the ferrous salt solution to the potassium ferricyanide solution with constant stirring. It is crucial that the ferricyanide is in molar excess.

-

A deep blue colloidal suspension will form.

-

-

Purification:

-

The colloidal solution can be purified by dialysis against deionized water to remove excess ions.

-

Visualizing the Mechanism and Workflow

Diagram 1: Reaction Pathway for Turnbull's Blue Formation

Caption: Reaction pathway for the formation of Turnbull's Blue.

Diagram 2: Experimental Workflow for Insoluble Turnbull's Blue Synthesis

References

- 1. Perls' Prussian blue staining and chemistry of Prussian blue and Turnbull blue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journal.skbu.ac.in [journal.skbu.ac.in]

- 3. Intervalence charge transfer - Wikipedia [en.wikipedia.org]